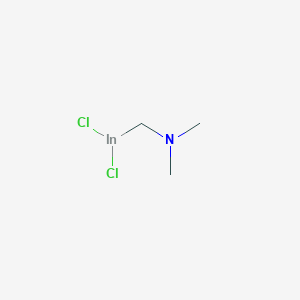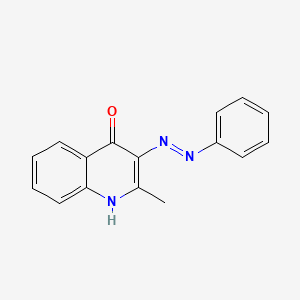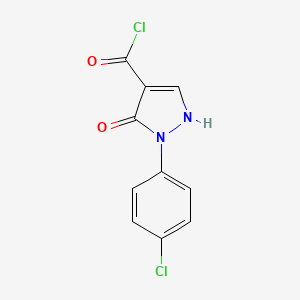
2-(2-Hydroxyphenyl)benzoxazole-4,5-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Hydroxyphenyl)benzoxazole-4,5-diol is a compound belonging to the benzoxazole family, which is known for its diverse applications in various fields such as chemistry, biology, and materials science. This compound is characterized by its unique structure, which includes a benzoxazole ring fused with a hydroxyphenyl group and additional hydroxyl groups at the 4 and 5 positions. This structural arrangement imparts distinct chemical and physical properties to the compound, making it a subject of interest in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroxyphenyl)benzoxazole-4,5-diol typically involves the condensation of 2-aminophenol with salicylic acid derivatives under acidic conditions. One common method includes the use of polyphosphoric acid (PPA) as a catalyst to facilitate the cyclization reaction . The reaction is carried out at elevated temperatures to ensure complete conversion of the starting materials to the desired benzoxazole derivative.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. Catalysts such as titanium tetraisopropoxide (TTIP) and mesoporous titania-alumina mixed oxide (MTAMO) have been employed to enhance the efficiency of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Hydroxyphenyl)benzoxazole-4,5-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinone derivatives.
Reduction: The benzoxazole ring can be reduced under specific conditions to yield dihydrobenzoxazole derivatives.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ether or ester derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Alkyl halides and acyl chlorides are used in the presence of base catalysts like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydrobenzoxazole derivatives.
Substitution: Ether and ester derivatives.
Wissenschaftliche Forschungsanwendungen
2-(2-Hydroxyphenyl)benzoxazole-4,5-diol has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-(2-Hydroxyphenyl)benzoxazole-4,5-diol involves its ability to undergo excited-state intramolecular proton transfer (ESIPT). This process is facilitated by the presence of intramolecular hydrogen bonds between the hydroxyl groups and the nitrogen atom in the benzoxazole ring . Upon excitation, the compound can transfer a proton, leading to a change in its electronic structure and resulting in fluorescence emission. This property is exploited in the design of fluorescent probes and sensors.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(2-Hydroxyphenyl)benzimidazole
- 2-(2-Hydroxyphenyl)benzothiazole
- 2-(2-Hydroxyphenyl)benzoxazole
Uniqueness
2-(2-Hydroxyphenyl)benzoxazole-4,5-diol is unique due to the presence of additional hydroxyl groups at the 4 and 5 positions, which enhance its hydrogen bonding capabilities and photophysical properties. This makes it more versatile in applications requiring strong fluorescence and sensitivity to environmental changes .
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential in various scientific and industrial fields.
Eigenschaften
CAS-Nummer |
756900-96-6 |
|---|---|
Molekularformel |
C13H9NO4 |
Molekulargewicht |
243.21 g/mol |
IUPAC-Name |
2-(2-hydroxyphenyl)-1,3-benzoxazole-4,5-diol |
InChI |
InChI=1S/C13H9NO4/c15-8-4-2-1-3-7(8)13-14-11-10(18-13)6-5-9(16)12(11)17/h1-6,15-17H |
InChI-Schlüssel |
YOPNABWSIFAIKJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C2=NC3=C(O2)C=CC(=C3O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[(4-Bromophenyl)methyl]-2,2-dimethyl-5-phenyl-1,3-dioxolan-4-one](/img/structure/B14210099.png)
![2'-Deoxy-N-[(quinolin-5-yl)carbamoyl]cytidine](/img/structure/B14210110.png)

![2-({2-[(2-Nitrophenyl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14210119.png)
![Propan-2-yl 4-[(benzenesulfonyl)oxy]-3-hydroxybutanoate](/img/structure/B14210124.png)
![3-[1-(4-Methylbenzene-1-sulfonyl)aziridin-2-yl]propanal](/img/structure/B14210127.png)

![1-[(1R,6S)-3-Methoxy-9-azabicyclo[4.2.1]nonan-2-yl]propan-1-one](/img/structure/B14210135.png)
![Morpholine, 4-[1-(phenylmethyl)-1-propylbutyl]-](/img/structure/B14210140.png)

![2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-[(pyridin-4-yl)methyl]-2H-indole-5-carboxamide](/img/structure/B14210145.png)
![Morpholine, 4-[2,6-dibromo-4-[(1,1-dimethylethyl)azo]phenyl]-](/img/structure/B14210152.png)

